Mesosulfuron

Description

Contextual Role in Herbicide Application

The herbicide exhibits broad-spectrum activity, effectively controlling a range of grass weeds, including wild oats (Avena spp.), annual ryegrass (Lolium rigidum), brome grass (Bromus spp.), and blackgrass (Alopecurus myosuroides) apvma.gov.au4farmers.com.auawiner.comjindunchemistry.com4farmers.com.ausruc.ac.ukawsjournal.org. It also targets numerous broadleaf weeds such as chickweed (Stellaria media), cleavers (Galium aparine), and speedwell (Veronica spp.) awiner.comjindunchemistry.com. This wide range of efficacy makes it a versatile option for farmers facing diverse weed challenges.

Mesosulfuron-methyl (B1676312) is predominantly applied as a post-emergence treatment, meaning it is applied after both the crop and weeds have emerged ontosight.aiawiner.comjindunchemistry.comherts.ac.ukresearchgate.net. Optimal control is typically achieved when applied during the early growth stages of weeds, before they become competitive with the crop 4farmers.com.aujindunchemistry.comresearchgate.net. Its use is primarily concentrated in cereal crops, with significant application in wheat, barley, oats, and triticale ontosight.aijindunchemistry.com. It is often integrated into broader weed management strategies, sometimes in combination with other herbicides, to provide comprehensive control and manage herbicide resistance jindunchemistry.com.

Table 1: Common Target Weeds and Crops for this compound-methyl

| Weed Type | Specific Weed Species | Primary Crops of Use |

| Grassy | Wild Oats (Avena spp.), Annual Ryegrass (Lolium rigidum), Brome Grass (Bromus spp.), Blackgrass (Alopecurus myosuroides), Annual Phalaris (Phalaris paradoxa), Canary Grass | Wheat, Barley, Oats, Triticale |

| Broadleaf | Chickweed (Stellaria media), Cleavers (Galium aparine), Common Poppy (Papaver rhoeas), Speedwell (Veronica spp.), Field Pennycress (Thlaspi arvense) | Wheat, Barley, Oats, Triticale |

Historical Development and Adoption in Weed Management

The development of sulfonylurea (SU) herbicides marked a significant advancement in agricultural chemistry, with their herbicidal properties first reported in 1966 bioone.org. These compounds were introduced to the agricultural market in 1982, offering a new mode of action and high efficacy at low application rates bioone.org. This compound-methyl, developed by Bayer CropScience, emerged as a key player within this class epa.gov.

The introduction of this compound-methyl was driven by the ongoing need for effective weed control solutions, particularly in cereal crops, and the challenge of herbicide resistance developing in weed populations to older chemistries apvma.gov.aumdpi.comawsjournal.orgadas.co.uk. Its adoption was facilitated by its ability to control a wide spectrum of weeds, including those that had developed resistance to other herbicide groups apvma.gov.aujindunchemistry.comawsjournal.org. Research findings have highlighted its efficacy, often in combination with other active ingredients like iodosulfuron-methyl-sodium, in providing robust weed control in wheat cabidigitallibrary.orgijcmas.comfspublishers.orgicar.org.in.

The timeline for this compound-methyl's market entry saw products being registered in various regions. For instance, a product containing this compound-methyl was anticipated for registration in Italy by late 2003, with broader registrations in countries like France, Iraq, Pakistan, South Africa, and Turkey following apvma.gov.au. Its first registration in the USA occurred around 2004 herts.ac.uk. The herbicide's introduction was also seen as a potential strategy to manage resistance to other herbicide groups, such as Group-A herbicides, by offering an alternative mode of action apvma.gov.au. Its integration into integrated weed management (IWM) programs underscores its role as a valuable tool for sustainable agriculture, though the evolution of weed resistance to ALS inhibitors, including this compound-methyl, remains an ongoing consideration for effective long-term use mdpi.comjindunchemistry.comawsjournal.orgadas.co.uk.

List of Compound Names Mentioned:

this compound-methyl

Sulfonylurea (SU) herbicides

Acetolactate Synthase (ALS)

Acetohydroxy Acid Synthase (AHAS)

Iodosulfuron-methyl-sodium

Wild Oats (Avena spp.)

Annual Ryegrass (Lolium rigidum)

Brome Grass (Bromus spp.)

Blackgrass (Alopecurus myosuroides)

Annual Phalaris (Phalaris paradoxa)

Chickweed (Stellaria media)

Cleavers (Galium aparine)

Speedwell (Veronica spp.)

Field Pennycress (Thlaspi arvense)

Canary Grass

Triticale

Group B herbicide

Group-A herbicides

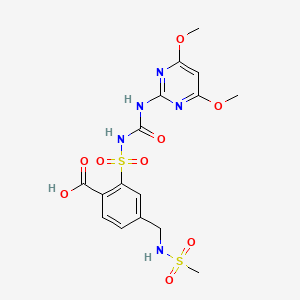

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O9S2/c1-29-12-7-13(30-2)19-15(18-12)20-16(24)21-32(27,28)11-6-9(8-17-31(3,25)26)4-5-10(11)14(22)23/h4-7,17H,8H2,1-3H3,(H,22,23)(H2,18,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYMYMXYWIVVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058087 | |

| Record name | Mesosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400852-66-6 | |

| Record name | Mesosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400852-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400852666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919YAC7YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Mechanism of Action of Mesosulfuron

Inhibition of Acetolactate Synthase (ALS) Activity

The primary mode of action for mesosulfuron is the potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). epa.govepa.govpomais.com This enzyme is a crucial catalyst in the biosynthesis of branched-chain amino acids and is found in plants and microorganisms but not in animals, which contributes to the herbicide's low mammalian toxicity. wikipedia.orgunl.edunih.gov this compound binds to a specific site on the ALS enzyme, distinct from the active site where the natural substrates bind. wikipedia.org This binding alters the three-dimensional structure of the enzyme, which in turn reduces its affinity for its normal substrates and effectively blocks its catalytic function. unl.edu This non-competitive inhibition is highly effective, with sulfonylurea herbicides demonstrating the ability to reduce enzyme activity by 50% at nanomolar concentrations. unl.edu The inhibition of ALS leads to a rapid halt in the growth of susceptible plants, with visible symptoms such as chlorosis (yellowing) and necrosis appearing over several days as the plant's reserves of essential amino acids are depleted. epa.govucanr.edu

The cessation of BCAA synthesis has several cascading effects that ultimately lead to plant death. ucanr.edu Without a continuous supply of isoleucine, leucine, and valine, the plant cannot produce the necessary proteins and enzymes required to build new cells and tissues. pomais.com This leads to a rapid inhibition of growth in meristematic regions—the growing points of roots and shoots—where cell division is most active. unl.eduucanr.edu Research indicates that a secondary effect of ALS inhibition may be the accumulation of toxic levels of 2-ketobutyrate, a substrate in the isoleucine pathway, which can further contribute to the herbicidal effect. researchgate.net The depletion of BCAAs starves the plant, leading to the characteristic symptoms of stunting, discoloration, and eventual death. pomais.comucanr.edu

| Affected Amino Acid | Role in Plant Physiology | Consequence of Inhibition by this compound |

|---|---|---|

| Isoleucine | Essential component of proteins; crucial for growth and development. aminer.cn | Protein synthesis halts; cell division ceases. pomais.com |

| Leucine | Key building block for protein synthesis; involved in metabolic regulation. aminer.cn | Disruption of metabolic processes; growth inhibition. pomais.comucanr.edu |

| Valine | Fundamental for protein structure and enzyme function. aminer.cn | Impaired enzyme function; cessation of growth at meristems. unl.eduucanr.edu |

This compound belongs to the sulfonylurea chemical family of herbicides. pomais.com Herbicides are classified by their mechanism of action to aid in resistance management. wikipedia.org The Herbicide Resistance Action Committee (HRAC) provides a global classification system for this purpose. wikipedia.org

Based on its mechanism of action—the inhibition of the ALS enzyme—this compound is categorized under HRAC Group 2 (formerly Group B). purdue.eduscribd.comweedscience.org This group encompasses all herbicides that target acetolactate synthase, including several distinct chemical families such as sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthiobenzoates, and sulfonylaminocarbonyltriazolinones. ucanr.eduucanr.edu Despite their different chemical structures, all herbicides in this group share the same target site, which can lead to cross-resistance in weed populations. wikipedia.orgwikipedia.org

| Classification System | Group | Mechanism of Action | Chemical Family |

|---|---|---|---|

| HRAC (Global) | 2 scribd.com | Inhibition of Acetolactate Synthase (ALS) ucanr.eduweedscience.org | Sulfonylurea |

| WSSA | 2 ucanr.edu | Inhibition of Acetolactate Synthase (ALS) ucanr.eduweedscience.org | Sulfonylurea |

| HRAC (Legacy) | B weedscience.org | Inhibition of Acetolactate Synthase (ALS) ucanr.eduweedscience.org | Sulfonylurea |

Molecular and Physiological Basis of Herbicide Resistance to Mesosulfuron

Target-Site Resistance (TSR) Mechanisms

Target-site resistance to mesosulfuron predominantly arises from genetic alterations affecting the acetolactate synthase (ALS) enzyme, the herbicide's site of action. mdpi.comcambridge.org These alterations can involve mutations in the ALS gene or the overexpression of the gene itself. cambridge.orgmdpi.com

Mutations within the ALS gene can lead to amino acid substitutions in the enzyme, reducing its binding affinity for this compound and thereby conferring resistance. mdpi.commdpi.com

Research has identified several key amino acid substitutions in the ALS enzyme that are responsible for resistance to ALS-inhibiting herbicides, including this compound. mdpi.comcambridge.orgmdpi.com Mutations at eight specific positions have been documented to confer resistance: Alanine at position 122 (Ala122), Proline at 197 (Pro197), Alanine at 205 (Ala205), Aspartic acid at 376 (Asp376), Arginine at 377 (Arg377), Tryptophan at 574 (Trp574), Serine at 653 (Ser653), and Glycine at 654 (Gly654). mdpi.comcambridge.orgmdpi.com

Substitutions at the Pro197 and Trp574 residues are particularly common in conferring resistance. mdpi.comnih.gov For instance, a Pro197 to Threonine (Thr) substitution has been identified in resistant Alopecurus myosuroides populations. rothamsted.ac.uk Similarly, a Tryptophan to Leucine (Leu) substitution at position 574 is a significant cause of this compound resistance in black-grass (Alopecurus myosuroides). mdpi.com In some cases, double mutations, such as Pro197-Serine (Ser) plus Trp574-Leu, have been found to confer very high levels of resistance to This compound-methyl (B1676312). mdpi.comresearchgate.net

The following table summarizes key amino acid substitutions in the ALS gene and the resulting resistance to this compound.

| Weed Species | Amino Acid Substitution | Resistance Level to this compound |

| Alopecurus myosuroides | Pro197 to Threonine (Thr) rothamsted.ac.uk | High |

| Alopecurus myosuroides | Tryptophan (Trp) 574 to Leucine (Leu) mdpi.com | 33-fold resistance to this compound-methyl mdpi.com |

| Alopecurus aequalis | Proline (Pro) 197 to Alanine (Ala) cambridge.orgbioone.org | High |

| Alopecurus aequalis | Proline (Pro) 197 to Arginine (Arg) frontiersin.org | High |

| Alopecurus aequalis | Proline (Pro) 197 to Threonine (Thr) nih.govweedscience.org | High |

| Capsella bursa-pastoris | Pro197-Ser plus Trp574-Leu (double mutation) mdpi.comresearchgate.net | 800-fold resistance to this compound-methyl mdpi.comresearchgate.net |

Mutations in the ALS gene that confer resistance to this compound often result in cross-resistance to other ALS-inhibiting herbicides from different chemical families. cambridge.orgmdpi.com The specific amino acid substitution determines the pattern and level of cross-resistance. cdnsciencepub.com

For example, a Pro-197-Ala mutation in Alopecurus aequalis was found to confer broad-spectrum cross-resistance to ALS inhibitors from all five tested chemical families. cambridge.orgbioone.org In Alopecurus myosuroides, a Pro-197-Thr or Pro-197-Ser mutation was associated with resistance to a this compound and iodosulfuron mixture. mdpi.com However, some mutations may confer resistance to sulfonylurea (SU) herbicides like this compound but not to other classes like imidazolinones (IMI). mdpi.comweedscience.org A study on Alopecurus aequalis with a Pro-197-Thr mutation showed moderate to high cross-resistance to SUs and triazolopyrimidines (TPs), but a low level of resistance to IMIs. weedscience.org

The table below illustrates cross-resistance patterns in Alopecurus species with specific ALS mutations.

| Weed Species | ALS Mutation | Cross-Resistance Profile |

| Alopecurus aequalis | Pro-197-Ala | Broad-spectrum resistance to all five chemical families of ALS inhibitors. cambridge.orgbioone.org |

| Alopecurus myosuroides | Pro-197-Thr or Pro-197-Ser | Resistance to this compound + iodosulfuron (SU). mdpi.com |

| Alopecurus aequalis | Pro-197-Thr | Moderate to high resistance to sulfonylureas (SUs) and triazolopyrimidines (TPs); low resistance to imidazolinones (IMIs). weedscience.org |

| Alopecurus myosuroides | Trp-574-Leu | Resistant to this compound-methyl but sensitive to the imidazolinone herbicide imazethapyr. mdpi.com |

In addition to gene mutations, the overexpression or increased production of the target ALS enzyme can also lead to target-site resistance. mdpi.comembopress.org This mechanism allows the plant to tolerate the herbicide by simply having more of the target enzyme available, some of which can remain unbound by the herbicide and continue its normal function. Overexpression of the ALS gene has been reported as a resistance mechanism to this compound-methyl in Alopecurus aequalis. nih.gov However, studies on other resistant populations of the same species have not always found evidence of ALS overexpression, indicating that this mechanism may be population-specific. cambridge.orgbioone.org

Characterization of ALS Gene Mutations Conferring Resistance

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. mdpi.commdpi.com These mechanisms are not due to changes in the target enzyme itself.

One of the most significant NTSR mechanisms is the enhanced metabolism of the herbicide within the plant. mdpi.comresearchgate.net Resistant plants can detoxify the herbicide at a faster rate than susceptible plants, effectively neutralizing it before it can reach the ALS enzyme. This metabolic resistance is often conferred by the increased activity of certain enzyme families, particularly cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). mdpi.comnih.govfrontiersin.org

The involvement of P450s in this compound resistance is often demonstrated by the use of P450 inhibitors, such as malathion. mdpi.comcambridge.org When resistant plants are pre-treated with malathion, their resistance to this compound is often reversed, indicating that P450-mediated metabolism is a key factor. cambridge.org For instance, in a resistant population of American sloughgrass (Beckmannia syzigachne), the resistance to this compound-methyl was reversed by malathion, and the metabolic rate of the herbicide was significantly faster than in susceptible populations. cambridge.org Similarly, GSTs have been implicated in this compound resistance in Alopecurus aequalis, where the resistance could be reversed by a GST inhibitor. nih.gov Enhanced metabolism involving both P450s and GSTs has been identified as a key resistance mechanism in this species. nih.gov

Research has identified specific P450 and GST genes that are upregulated in this compound-resistant weed populations. nih.govnih.govresearchgate.net For example, in Alopecurus aequalis, the cytochrome P450 gene CYP709C56 and the glutathione S-transferase gene GST4 were found to be constitutively upregulated in a resistant population. nih.govresearchgate.net

Alterations in Herbicide Uptake, Translocation, and Sequestration

While enhanced metabolism is a major mechanism of non-target-site resistance, alterations in the uptake, translocation, and sequestration of the herbicide can also contribute to reduced herbicide efficacy. However, in the case of this compound, these mechanisms appear to be less common than metabolic resistance.

Reduced uptake of the herbicide through the leaf cuticle would limit the amount of active ingredient reaching its target site. Similarly, impaired translocation of the herbicide from the point of application to the meristematic tissues where it exerts its effect could also lead to resistance. Sequestration involves the compartmentalization of the herbicide away from its target site, often in the vacuole, which can be facilitated by transporters like ATP-binding cassette (ABC) transporters.

Ecological and Evolutionary Dynamics of this compound Resistance

Incidence and Distribution of this compound-Resistant Weed Populations

The repeated use of this compound for the control of grass weeds in cereal crops has led to the selection and spread of resistant populations in various parts of the world. Resistance to this compound has been reported in a number of economically important weed species.

Weed Species with Reported this compound Resistance:

| Weed Species | Region(s) of Reported Resistance |

| Alopecurus aequalis (Shortawn foxtail) | China nih.govresearchgate.net |

| Alopecurus myosuroides (Black-grass) | Europe |

| Beckmannia syzigachne (American sloughgrass) | China researchgate.net |

| Bromus japonicus (Japanese brome) | China mdpi.com |

| Lolium spp. (Ryegrass) | Argentina frontiersin.orgresearchgate.net, Australia |

The incidence of resistance is often localized to fields with a history of intensive use of ALS-inhibiting herbicides. The evolution of resistance poses a significant threat to the continued efficacy of this compound and other herbicides with the same mode of action.

In China, resistance to this compound in Alopecurus aequalis and Beckmannia syzigachne has become a significant problem in wheat fields. researchgate.net Surveys have shown that a high percentage of A. aequalis populations in some regions exhibit resistance to this compound. researchgate.net Similarly, in Argentina, a strong correlation has been found between resistance to ACCase inhibitors and ALS inhibitors like iodosulfuron-mesosulfuron in Lolium spp. populations, suggesting that the selection pressure from one herbicide group can lead to cross-resistance to another, often driven by metabolic mechanisms. frontiersin.orgresearchgate.net

The widespread occurrence of this compound resistance highlights the importance of integrated weed management strategies that incorporate diverse herbicide modes of action, crop rotation, and non-chemical control methods to mitigate the evolution and spread of resistant weed populations.

Factors Contributing to Resistance Evolution in Agricultural Landscapes

The evolution of herbicide resistance is a complex process driven by the interplay of genetic, biological, and agronomic factors. In the context of this compound, a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme, several key factors in agricultural landscapes have been identified as significant contributors to the selection and spread of resistant weed populations. cambridge.orgfrontiersin.org Resistance is a natural evolutionary phenomenon that becomes apparent when a herbicide is applied, selecting for pre-existing resistant individuals within a weed population. uark.eduucanr.edu

The primary driver for the evolution of resistance is the intense selection pressure exerted by the repeated and widespread use of herbicides with the same mode of action. cambridge.orgfrontiersin.orgrothamsted.ac.uk Studies have shown that the continuous application of ALS inhibitors for as few as three to five years can rapidly lead to the development of resistant weed biotypes. mdpi.com This is exacerbated by a lack of diversity in weed management practices, such as the absence of crop rotation and over-reliance on chemical control. ucanr.edunih.gov

Two principal mechanisms are responsible for conferring resistance to this compound: target-site resistance (TSR) and non-target-site resistance (NTSR). mdpi.comnih.gov

Target-Site Resistance (TSR)

TSR arises from genetic mutations in the gene encoding the target enzyme, in this case, the ALS gene. mdpi.com These mutations alter the herbicide's binding site on the enzyme, reducing its sensitivity to the inhibitor. mdpi.com This mechanism often confers a high level of resistance. mdpi.com Numerous amino acid substitutions at various positions within the ALS gene have been identified in resistant grass weeds. mdpi.com For instance, a Trp-574-Leu mutation was found to be a significant cause of this compound-methyl resistance in a black-grass (Alopecurus myosuroides) population from China, resulting in a 33-fold increase in resistance. mdpi.com Similarly, a Pro-197-Ala mutation in the ALS1 gene conferred high-level resistance to this compound-methyl in shortawn foxtail (Alopecurus aequalis). cambridge.org

Table 1: Examples of Target-Site Mutations Conferring Resistance to this compound

| Weed Species | Mutation | Level of Resistance (Resistance Index - RI) | Source(s) |

| Alopecurus myosuroides (black-grass) | Trp-574-Leu | 33-fold | mdpi.com |

| Alopecurus aequalis (shortawn foxtail) | Pro-197-Ala | 21 to 206-fold (cross-resistance to various ALS inhibitors) | cambridge.org |

| Poa annua (annual bluegrass) | Trp-574 | 47.8-fold | cambridge.org |

| Alopecurus aequalis | Pro-197-Arg | 31.15-fold | frontiersin.org |

| Lolium spp. (ryegrass) | Leu-574 | High (RI from 8 to 70) | frontiersin.orgresearchgate.net |

Resistance Index (RI) is the ratio of the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population compared to the susceptible population.

Non-Target-Site Resistance (NTSR)

NTSR encompasses mechanisms that are not related to the herbicide's direct target site. cambridge.org The most common form of NTSR is enhanced metabolic resistance, where the weed plant detoxifies the herbicide more rapidly than susceptible plants. frontiersin.orgcambridge.org This is often achieved through the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). mdpi.comnih.gov Unlike TSR, which can be very specific, NTSR can confer unpredictable cross-resistance to herbicides with different modes of action. cambridge.orgcabidigitallibrary.org

For example, resistance to this compound in some ryegrass (Lolium spp.) and black-grass populations has been linked to the upregulation of P450 and GST enzymes. frontiersin.orgcabidigitallibrary.org Research on American sloughgrass (Beckmannia syzigachne) demonstrated that resistance was likely caused by enhanced herbicide metabolism mediated by P450 enzymes, as the resistance was reversed by the P450 inhibitor malathion. cambridge.org Similarly, studies on multiple-herbicide-resistant shortawn foxtail indicated that enhanced metabolism by P450s was involved in NTSR to this compound-methyl. nih.gov

Table 2: Research Findings on NTSR in this compound-Resistant Weeds

| Weed Species | Key Finding | Implicated Enzyme Family | Source(s) |

| Lolium spp. | Constitutive up-regulation of GST, CYP72A1 and CYP72A2 in resistant plants. | Cytochrome P450s, Glutathione S-transferases (GSTs) | frontiersin.orgresearchgate.net |

| Alopecurus myosuroides | Selection with this compound + iodosulfuron led to NTSR, likely enhanced metabolism. | Not specified, but enhanced metabolism implied. | cabidigitallibrary.org |

| Beckmannia syzigachne | Resistance reversed by P450 inhibitor malathion; faster metabolic rate in resistant population. | Cytochrome P450s | cambridge.org |

| Alopecurus aequalis | Resistance partially reversed by malathion; enhanced herbicide degradation confirmed. | Cytochrome P450s, Glutathione S-transferases (GSTs) | frontiersin.orgnih.gov |

Agronomic Practices and Other Factors

Certain agricultural practices can accelerate the evolution of resistance. ahdb.org.uk For instance, research has shown that resistance to ALS herbicides can increase more rapidly in minimum tillage systems compared to those that use ploughing. ahdb.org.uk The continuous use of the same herbicide, or those with the same mode of action, is a major risk factor. cambridge.org The application of herbicides at suboptimal rates can also contribute to the selection of resistant individuals. nih.govcambridge.org Furthermore, the biological characteristics of the weed species, such as being an obligate cross-pollinating plant, can facilitate the rapid spread of resistance genes throughout a population. mdpi.com The combination of these factors creates a powerful selective environment for the evolution of this compound-resistant weeds in agricultural landscapes.

Environmental Fate and Degradation Dynamics of Mesosulfuron

Biotransformation Pathways in Environmental Compartments

Biotransformation encompasses the breakdown of mesosulfuron-methyl (B1676312) through biological processes, predominantly microbial activity in soil and metabolic activities within plants.

Microbial Degradation in Soil Systems

Microbial degradation is the primary mechanism by which this compound-methyl is broken down in soil environments. This process is highly dependent on the soil's microbial community and environmental conditions.

The soil microbial population and its activity are critical determinants of this compound-methyl degradation rates epa.gov. Studies indicate that this compound-methyl can influence soil microbial communities, with some research suggesting an increase in xenobiotic biodegradation pathways in soils treated with higher concentrations of the herbicide iaea.org. Specific bacterial species have been identified as potential biomarkers that contribute to the degradation of this compound-methyl, acting in concert to break down the compound iaea.org. The persistence of this compound-methyl in soil is directly linked to the presence and activity of these microbial populations epa.gov.

Soil temperature plays a significant role in modulating the rate of microbial degradation of this compound-methyl. Generally, higher temperatures accelerate the dissipation of the herbicide, while lower temperatures lead to increased persistence tandfonline.comresearchgate.net. For instance, degradation rates are diminished under cooler soil and soil water temperatures, resulting in longer half-lives researchgate.net. Studies have quantified these effects, showing a clear trend of faster dissipation at warmer temperatures confex.com.

Table 1: this compound-methyl Soil Degradation Half-lives (DT50)

| Soil Type | Temperature (°C) | DT50 (days) | Source |

| Average (Aerobic) | Not Specified | 39.0 | pesticideinfo.org |

| Portsmouth sandy loam | 23 | ~73.2 | confex.com |

| Portsmouth sandy loam | 7 | ~57.1 | confex.com |

| Creedmoor sandy loam | 23 | ~54.7 | confex.com |

| Creedmoor sandy loam | 7 | ~46.4 | confex.com |

| Noboco sandy loam | 23 | ~37.3 | confex.com |

| Vance sandy loam | 23 | ~46.4 | confex.com |

| Candor sand | 23 | ~37.3 | confex.com |

| General Range | Not Specified | 8.71 - 47.08 | tandfonline.comresearchgate.net |

Note: DT50 values can vary significantly based on soil type, organic matter content, pH, and application rate.

Plant Metabolic Processes Contributing to Degradation

Plants can metabolize and detoxify this compound-methyl through various biochemical pathways. These processes are crucial for conferring herbicide resistance in tolerant plant species. Cytochrome P450 monooxygenases (CYPs), such as CYP709C56, have been identified as key enzymes involved in the O-demethylation of this compound-methyl, leading to its detoxification and contributing to herbicide resistance in certain weed species nih.gov. Additionally, glutathione (B108866) S-transferases (GSTs) are known to play a role in the metabolic detoxification of herbicides by conjugating them with glutathione, a process observed for metsulfuron-methyl (B1676535) scielo.br. The safener mefenpyr-diethyl, often co-applied with this compound-methyl, enhances the metabolism and detoxification of the herbicide selectively within cereal crops, thereby reducing crop injury without compromising efficacy against weeds researchgate.net.

Table 2: Key Plant Metabolic Pathways and Enzymes for this compound-methyl Degradation

| Pathway/Enzyme | Role in this compound-methyl Degradation | Source |

| Cytochrome P450 (e.g., CYP709C56) | Mediates O-demethylation, contributing to herbicide resistance. | nih.gov |

| Glutathione S-transferases (GSTs) | Implicated in herbicide detoxification through conjugation reactions. | scielo.br |

| Mefenpyr-diethyl (Safener) | Enhances selective metabolism/detoxification in cereal crops. | researchgate.net |

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of this compound-methyl through non-biological processes, primarily hydrolysis and photolysis.

Photolysis, the degradation of a chemical by light, is not considered a significant environmental degradation pathway for this compound-methyl. Studies indicate that this compound-methyl is not substantially photodegraded by wavelengths greater than 290 nm in sterile buffer solutions or on soil surfaces bayer.com. While aqueous photolysis has been reported with experimental half-lives ranging from 30 to 62 days, the formation of photodegradates is minimal, suggesting that direct photolysis is not a major route for its elimination from aquatic or terrestrial environments under natural sunlight conditions epa.govapvma.gov.au.

Compound List:

this compound-methyl

Hydrolytic Degradation in Aqueous and Soil Environments

This compound-methyl undergoes degradation through hydrolysis, a process significantly influenced by environmental conditions, particularly pH.

Characterization of Environmental Persistence and Dissipation Kinetics

The persistence and dissipation of this compound-methyl in soil are governed by a complex interplay of soil type, temperature, microbial activity, and application rate.

Determination of Degradation Half-Lives (DT50) and Dissipation Times (DT90) in Varied Soil Types

This compound-methyl is generally considered to be moderately persistent in soil, with its degradation rate varying across different soil types and environmental conditions researchgate.netresearchgate.netepa.govtandfonline.com. Laboratory studies have reported degradation half-lives (DT50) for this compound-methyl ranging from approximately 8.71 to 47.08 days, and dissipation times (DT90) from 28.95 to 156.43 days, depending on the soil characteristics and experimental conditions researchgate.netresearchgate.nettandfonline.com. Higher soil temperatures have been observed to enhance the dissipation rate of the herbicide researchgate.netresearchgate.net. While this compound-methyl is described as fairly degradable under both aerobic and anaerobic conditions apvma.gov.au, its persistence can be influenced by factors such as soil organic matter content and microbial populations researchgate.netepa.govresearchgate.net. For instance, this compound-methyl was found to be more persistent in certain soil types compared to other herbicides in mixed formulations researchgate.netresearchgate.nettandfonline.comresearchgate.net.

Table 1: this compound-methyl Degradation Half-Lives (DT50) in Various Soil Conditions

| Soil Type/Condition | DT50 Range (days) | DT90 Range (days) | Reference |

| Varied soils | 8.71 - 47.08 | 28.95 - 156.43 | researchgate.netresearchgate.nettandfonline.com |

| Aerobic soil (lab) | 8.2 - 68 | N/A | apvma.gov.au |

| Loam 1 soil | Fastest dissipation observed | N/A | researchgate.netresearchgate.netinformahealthcare.com |

| General (lab at 20°C) | 56.1 | N/A | herts.ac.uk |

Note: DT50 values can vary significantly based on specific soil properties and experimental methodologies.

Identification of Major and Unique Degradation Products and Metabolites

The degradation of this compound-methyl in the environment proceeds through various transformation processes, primarily biotransformation, which leads to the formation of several metabolites. The main degradation pathway involves the cleavage of the sulfonylurea bridge apvma.gov.aubayer.com.

Key identified degradation products and metabolites include:

2-amino-4,6-dimethoxypyrimidine: A significant degradation product resulting from the cleavage of the sulfonylurea linkage nih.govepa.govtandfonline.com.

4,6-dimethoxypyrimidine-2-yl-urea: Another important metabolite formed during the degradation process nih.govepa.govtandfonline.com.

This compound acid (AE F154851): Formed through the cleavage of the methyl ester at the phenyl ring nih.govbayer.com.

Phenyl Degradates: Including compounds like AE F092944 and AE F140584, which result from the breakdown of the sulfonylurea bridge bayer.com.

Saccharide Derivative (AE F147447): Formed from the cyclization of phenyl degradates bayer.com.

O-demethylation Products: Such as AE F160459, arising from the removal of a methyl group at the pyrimidine (B1678525) moiety bayer.combayer.com.

Methanesulfonamidomethyl Side Chain Cleavage Products: Including AE F151015 and AE 0195141 bayer.com.

In aerobic soil environments, mineralization, indicated by the formation of carbon dioxide (CO2), is also a noted degradation route epa.gov. Over time, non-extractable residues can also accumulate in both soil and water-sediment systems, suggesting further transformation or binding to soil matrices apvma.gov.auepa.gov. Some of these degradates are unique to this compound-methyl, while others are common to other sulfonylurea herbicides epa.gov. The formation of certain metabolites is also influenced by soil pH apvma.gov.au.

Table 2: Major Degradation Products and Metabolites of this compound-methyl

| Metabolite Name/Identifier | Description | Primary Formation Pathway |

| 2-amino-4,6-dimethoxypyrimidine | A key breakdown product. | Cleavage of the sulfonylurea bridge |

| 4,6-dimethoxypyrimidine-2-yl-urea | Another significant degradation product. | Cleavage of the sulfonylurea bridge |

| This compound acid (AE F154851) | Phenyl ring degradation product. | Cleavage of the methyl ester at the phenyl ring |

| AE F092944 | Phenyl degradate. | Breakdown of the sulfonylurea bridge |

| AE F140584 | Phenyl degradate. | Breakdown of the sulfonylurea bridge |

| AE F147447 | Saccharide derivative. | Cyclization of phenyl degradates |

| AE F160459 | O-demethylation product. | O-demethylation at the pyrimidine moiety |

| AE F151015 | Product from side chain cleavage. | Cleavage of the methanesulfonamidomethyl side chain |

| AE 0195141 | Product from side chain cleavage. | Cleavage of the methanesulfonamidomethyl side chain |

| CO2 | Mineralization product. | Complete breakdown of the molecule (aerobic soils) |

| Non-extractable residues | Bound to soil matrix or incorporated into microbial biomass. | Further transformation or binding over time |

Compound Name Table:

this compound-methyl

Interactions of Mesosulfuron Within Soil Ecosystems

Ecotoxicological Impact on Soil Microbiological Processes

The introduction of mesosulfuron-methyl (B1676312) into soil ecosystems can lead to significant alterations in the structure and function of microbial communities. These changes can cascade through various soil processes, impacting nutrient cycling and the soil's capacity for self-purification.

Effects on Soil Bacterial and Fungal Abundance and Diversity

Research indicates that this compound-methyl can exert varied effects on the abundance and diversity of soil bacteria and fungi. While some studies report a general decrease in microbial populations, others highlight a more complex response, including temporary increases, shifts in community composition, and the emergence of adapted populations or enhanced degradation pathways.

One study observed that this compound-methyl application could lead to an initial inhibition of fungal and actinomycete species due to direct toxic effects. However, over time, adapted fungal populations showed an increase. Bacterial populations exhibited a more variable response, with one instance showing a significant increase at a specific application rate compared to unweeded controls, while actinomycetes populations were consistently lower under this compound-methyl treatment compared to non-herbicidal controls researchgate.netjeb.co.in. Another investigation found that this compound-methyl decreased both bacterial and fungal abundance, while also altering their diversity and community structure. This study also noted an increase in xenobiotic biodegradation pathways at higher this compound-methyl concentrations iaea.orgnih.gov.

Table 1: Summary of this compound-methyl Effects on Soil Microbial Communities

| Microbial Group | General Effect on Abundance | General Effect on Diversity/Community | Notes/Conditions | Source(s) |

| Bacteria | Variable (decrease, increase) | Altered community structure | Varies with dose, time, and soil type. Can show increased xenobiotic degradation pathways. | jeb.co.iniaea.orgnih.govresearchgate.net |

| Fungi | Variable (decrease, increase) | Altered community structure | Varies with dose and time. Initial inhibition followed by adaptation in some cases. | jeb.co.iniaea.orgnih.govresearchgate.net |

| Actinomycetes | Generally decreased | Not specified | Consistently lower compared to non-herbicidal treatments. | researchgate.netjeb.co.in |

| Microbial Networks | Increased connectivity | Reshaped community structure | Increased average degree and network density observed. | researchgate.net |

Impact on Nitrogen Transformation Processes

This compound-methyl significantly influences critical nitrogen (N) transformation processes within the soil, including nitrogen fixation and nitrification. These impacts can alter soil fertility and the availability of nitrogen for plant uptake.

Studies have indicated that this compound-methyl can lead to an increase in N2-fixing bacteria in different soil types iaea.orgnih.gov. Concurrently, its application has shown differential effects on ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). Specifically, this compound-methyl has been found to increase AOB populations in Nanjing soil while decreasing AOA populations in Anyang soil iaea.orgnih.govchemicalbook.com. Field experiments have also revealed that high inputs of this compound-methyl can initially decrease the abundance of AOA and nirK (involved in denitrification), but subsequently increase AOB abundance nih.gov. The abundance of nifH genes, crucial for nitrogen fixation, has displayed a trend of initial stimulation followed by inhibition nih.gov.

Table 2: Effects of this compound-methyl on Key Nitrogen Transformation Indicators

| Process/Microorganism | Observed Effect of this compound-methyl | Soil Type/Conditions | Source(s) |

| N2-fixing bacteria | Increased | Both Anyang and Nanjing soils | iaea.orgnih.gov |

| Ammonia-oxidizing bacteria (AOB) | Increased | Nanjing soil | iaea.orgnih.govchemicalbook.com |

| Ammonia-oxidizing archaea (AOA) | Decreased | Anyang soil | iaea.orgnih.govchemicalbook.com |

| Nitrification (AOA amoA) | Decreased (initial) | Outdoor experiment | nih.gov |

| Nitrification (AOB amoA) | Increased (later) | Outdoor experiment | nih.gov |

| Nitrogen Transformation Pathways | Affected; negative impact on biodegradability | General | mdpi.comencyclopedia.pub |

| Soil Nitrate (NO3–-N) | Increased | Both Anyang and Nanjing soils | iaea.orgnih.gov |

| Soil Ammonium (NH4+-N) | Increased | Both Anyang and Nanjing soils | iaea.orgnih.gov |

Implications for Soil Bioremediation

The persistence and fate of this compound-methyl in soil are closely linked to microbial activity, highlighting its implications for soil bioremediation. Biotransformation by soil microorganisms is recognized as the primary route for this compound-methyl degradation researchgate.netjeb.co.inepa.gov. The rate of this degradation is influenced by environmental factors such as temperature and the composition of the microbial population researchgate.netjeb.co.in.

Research has identified specific bacterial biomarkers that may play a role in the degradation of this compound-methyl iaea.orgnih.govresearchgate.net. Furthermore, studies have shown that higher concentrations of this compound-methyl can lead to an increase in xenobiotic biodegradation pathways, suggesting a potential for microbial adaptation and enhanced degradation capabilities in contaminated soils iaea.orgnih.gov. Co-occurrence network analyses have revealed that these identified bacterial biomarkers can act in concert, forming modules that facilitate the degradation of this compound-methyl iaea.orgnih.govresearchgate.net. This underscores the potential for harnessing specific microbial communities or consortia for the bioremediation of soils contaminated with this compound-methyl. Practices such as the use of cover crops can also enhance biodegradation processes mediated by rhizospheric microorganisms, offering a complementary strategy for mitigating herbicide residues in agricultural soils copernicus.org.

Plant Metabolism and Selectivity Mechanisms for Mesosulfuron

Crop Tolerance and Safener-Mediated Detoxification

Crop tolerance to mesosulfuron is not inherent but is actively achieved through rapid metabolic detoxification. In cereal crops like wheat, this compound is broken down into non-herbicidal products before it can cause significant inhibition of the acetolactate synthase (ALS) enzyme. nre.tas.gov.au This process can be significantly accelerated through the application of a herbicide safener, which is typically co-formulated with the This compound-methyl (B1676312) active ingredient.

Herbicide safeners are chemical agents that increase the tolerance of cereal crops to herbicides without affecting the herbicide's efficacy against target weeds. mdpi.comresearchgate.net Mefenpyr-diethyl is a safener commonly used in combination with this compound-methyl. nih.gov Its primary role is to selectively enhance the crop's natural detoxification pathways, thereby protecting it from potential phytotoxicity. fao.orgresearchgate.net

The fundamental mechanism of safener action is the induction of enzyme systems within the crop that are responsible for herbicide metabolism. mdpi.com Mefenpyr-diethyl stimulates a faster breakdown of this compound in wheat, leading to its rapid conversion into inactive metabolites. herts.ac.uksci-hub.se This enhanced metabolism is a key detoxification mechanism that prevents the herbicide from accumulating to toxic levels at its site of action, the ALS enzyme. nih.gov While safeners are designed to be selective for crops, some studies have noted that mefenpyr-diethyl can also slightly increase the tolerance of certain grass weeds to ALS-inhibiting herbicides, a factor that requires careful management in the field. nih.govnih.gov

The protective effect of safeners like mefenpyr-diethyl is initiated at the molecular level through the upregulation of genes encoding for detoxification enzymes. researchgate.net This process involves a complex signaling cascade that leads to increased production and activity of specific proteins involved in xenobiotic metabolism. The primary enzyme families induced by mefenpyr-diethyl in cereal crops in response to this compound are:

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial in the initial phase of herbicide detoxification (Phase I metabolism). They catalyze oxidative reactions, such as hydroxylation, which modify the herbicide molecule, making it less toxic and more susceptible to further degradation. mdpi.comnih.gov

Glutathione (B108866) S-Transferases (GSTs): GSTs play a central role in Phase II metabolism. They catalyze the conjugation of the modified herbicide molecule with the endogenous antioxidant glutathione. mdpi.comscielo.br This conjugation step further detoxifies the herbicide and makes it more water-soluble, facilitating its sequestration into the plant's vacuole. nih.gov Studies have shown a significant increase in GST content and activity in wheat treated with mefenpyr-diethyl and this compound-methyl. plos.org

Glucosyltransferases (GTs): These enzymes are also involved in Phase II detoxification, attaching glucose molecules to the herbicide or its metabolites, which aids in their detoxification and sequestration. mdpi.com

ATP-Binding Cassette (ABC) Transporters: In Phase III of detoxification, these transport proteins actively pump the conjugated herbicide metabolites into the vacuole or apoplast, effectively removing them from metabolically active parts of the cell. nih.gov

In addition to inducing these enzyme systems, transcriptome analysis reveals that safeners also influence the expression of various transcription factors (such as MYB, bHLH, and NAC) and protein kinases. nih.govnih.gov This suggests a complex regulatory network is activated by the safener to orchestrate a comprehensive stress and detoxification response within the crop plant. nih.govnih.gov

Comparative Plant Metabolism Studies

The difference in sensitivity to this compound between tolerant crops and susceptible weeds, or between herbicide-resistant and susceptible weed biotypes, is largely attributable to variations in the rate of herbicide absorption and metabolism.

Research consistently demonstrates that tolerant or resistant plants metabolize this compound more rapidly and efficiently than susceptible plants. A study comparing tolerant wheat (Triticum aestivum) with the susceptible weed Aegilops tauschii found that while both species had similarly sensitive ALS enzymes, wheat's tolerance was due to a much lower absorption and significantly higher metabolism of this compound-methyl. nih.govacs.org The application of a CYP450 inhibitor, malathion, greatly increased the sensitivity of wheat to the herbicide, confirming the critical role of metabolism in its tolerance. nih.gov

Similarly, studies on herbicide-resistant weed populations have identified enhanced metabolism as a primary mechanism of non-target-site resistance (NTSR). nih.govmdpi.com A this compound-methyl-resistant (MR) population of Bromus japonicus showed a significantly higher rate of herbicide metabolism compared to a susceptible (S) population, even though there was no significant difference in herbicide absorption between the two. nih.gov The pretreatment with malathion effectively reduced the metabolic disparity between the resistant and susceptible populations, highlighting the role of CYP450 enzymes in this resistance. nih.gov

The following table presents data on the comparative metabolism rates in resistant and susceptible Bromus japonicus.

| Days After Treatment | Metabolism Rate in Susceptible (S) Plants (%) | Metabolism Rate in Resistant (MR) Plants (%) |

|---|---|---|

| 3 | 46.9 | 56.6 |

| 5 | 58.7 | 64.9 |

| 7 | 69.3 | 79.8 |

| 9 | 69.0 | 82.0 |

The metabolism of this compound in plants proceeds through several biochemical reactions that transform the active parent molecule into inactive polar compounds. The major residue component found in treated plants is often the parent this compound-methyl, with various metabolites present in lower amounts. bayer.com

The primary metabolic pathways identified in plants include:

O-demethylation: This reaction involves the removal of a methyl group from one of the methoxy groups on the pyrimidine (B1678525) ring. This pathway has been confirmed in transgenic rice overexpressing a specific CYP450 gene, which resulted in the formation of demethylated this compound-methyl, a metabolite with reduced herbicidal activity. researchgate.net

Hydroxylation: This is a common Phase I detoxification reaction where a hydroxyl (-OH) group is added to the herbicide molecule, often catalyzed by CYP450 enzymes. bayer.com One identified metabolite is 2-[3-(4-hydroxy-6-methoxypyrimidin-2-yl) ureidosulfonyl]–4–methane sulfonamidomethyl benzoate (M2). researchgate.net

Cleavage of the Sulfonylurea Bridge: The bond connecting the two ring structures of the this compound molecule can be broken, leading to the formation of separate phenyl and pyrimidine-based metabolites. bayer.com This results in metabolites such as 2-amino-4,6-dimethoxypyrimidine (M5). researchgate.net

While qualitative identification of these metabolites is common, quantitative data is often limited in public literature. The analysis typically confirms that in tolerant species, the concentration of the parent this compound-methyl decreases rapidly over time, with a corresponding increase in the concentration of these polar, non-toxic metabolites.

| Metabolic Process | Resulting Metabolite Type / Example |

|---|---|

| O-demethylation | Demethylated this compound-methyl |

| Hydroxylation | Hydroxypyrimidine metabolite (e.g., M2) |

| Sulfonylurea Bridge Cleavage | Pyrimidine and Phenyl ring derivatives (e.g., M5) |

Herbicide Mixture Interactions Involving Mesosulfuron

Synergistic Interactions with Co-Applied Herbicides

Synergistic interactions occur when the combined effect of two or more herbicides is greater than the sum of their individual effects. This can lead to enhanced weed control at lower total herbicide rates, potentially reducing costs and environmental impact. While direct synergistic interactions specifically involving mesosulfuron are less frequently detailed in the provided literature compared to additive or antagonistic effects, synergistic interactions are a known phenomenon within the sulfonylurea chemical family and with herbicides targeting different biochemical pathways. For instance, combinations of other sulfonylureas like nicosulfuron (B1678754) and rimsulfuron (B132091) have been reported as synergistic scielo.br. Furthermore, mixtures of mesotrione (B120641) with other herbicides have shown synergistic effects on certain weed species biorxiv.org.

Mechanistic Basis of Enhanced Weed Control

The mechanisms underlying synergistic herbicide interactions are multifaceted and can involve physicochemical and physiological processes. These include:

Increased Bioavailability: One herbicide may enhance the absorption, translocation, or uptake of another into the plant scielo.br.

Enhanced Potency: A mixture component might increase the potency of the other herbicide by affecting its target site or metabolic pathways scielo.br.

Delayed Degradation: One herbicide could inhibit the metabolic breakdown of the other, leading to higher concentrations at the site of action scielo.br.

Complementary Action: Herbicides acting on different biochemical pathways or sites within the same metabolic process can collectively inhibit a critical plant function more effectively than either herbicide alone scielo.br. For example, This compound-methyl (B1676312), as an acetolactate synthase (ALS) inhibitor, targets the biosynthesis of branched-chain amino acids mdpi.com. Combining it with herbicides that inhibit different enzymes or processes could lead to a more comprehensive disruption of plant metabolism.

Predictive Modeling of Synergistic Responses (e.g., Additive Dose Models)

To quantify and predict herbicide interactions, various mathematical models are employed. The Additive Dose Model (ADM) , also known as Concentration Addition (CA), is a widely used reference model. It assumes that the combined effect of herbicides is the sum of their individual effects, based on their relative potencies scielo.brcabidigitallibrary.orgtandfonline.comum.ac.irawsjournal.orgawsjournal.org. Deviations from the ADM prediction indicate either synergism (observed effect greater than predicted) or antagonism (observed effect less than predicted) um.ac.ir. Other models, such as the Multiplicative Survival Model (MSM), are also used, with some research suggesting MSM may provide more accurate predictions when herbicides have dissimilar modes of action um.ac.ir. The Bliss independence model is another method used to assess synergistic responses by comparing observed inhibition to expected inhibition biorxiv.org.

Antagonistic Interactions with Co-Applied Herbicides

Antagonistic interactions occur when the combined effect of herbicides is less than the sum of their individual effects, leading to reduced weed control scielo.br. This is undesirable for weed management as it can result in poor weed suppression and potentially contribute to the evolution of herbicide resistance by allowing more weeds to survive scielo.brresearchgate.net. Antagonism can arise from various factors, including physicochemical incompatibility in the spray tank or physiological interactions within the plant scielo.brresearchgate.net.

Molecular and Physiological Basis of Reduced Efficacy

The molecular and physiological bases for antagonism are diverse:

Physicochemical Incompatibility: Incompatibility in the spray tank can alter the physical properties of the herbicides, affecting their solubility, stability, or formulation, thereby reducing their availability for uptake scielo.brresearchgate.net.

Altered Metabolism: One herbicide may induce or enhance the metabolism (detoxification) of another herbicide within the plant, leading to its rapid breakdown into inactive compounds scielo.brk-state.edu.

Interference with Uptake or Translocation: Antagonistic effects can result from reduced absorption of one herbicide by the plant or impaired movement (translocation) to its site of action, potentially due to competition for uptake sites or altered membrane permeability scielo.brk-state.edu.

Competition at the Site of Action: While less common for herbicides with different modes of action, competition for binding sites or shared metabolic pathways could theoretically lead to antagonism.

Species-Specific Nature of Antagonistic Responses

Herbicide interactions, including antagonism, are often species-specific. The response of a weed species to a herbicide mixture can differ significantly from that of another species, even within the same genus scielo.brtandfonline.comresearchgate.netisws.org.in. Factors contributing to this species-specificity include variations in herbicide uptake, translocation, metabolism rates, and the sensitivity of target enzymes or physiological processes scielo.brk-state.edu. For example, mixtures of sulfonylurea herbicides with 2,4-D + MCPA have shown antagonistic effects on black nightshade but additive effects on common purslane tandfonline.comresearchgate.net. Similarly, the efficacy of this compound + iodosulfuron against different Rumex populations varied, indicating species-specific responses isws.org.in.

Advanced Analytical Methodologies for Mesosulfuron Quantification and Residue Analysis

Chromatographic Techniques for Environmental and Biological Matrices

Chromatography, coupled with sensitive detection systems, forms the cornerstone of mesosulfuron residue analysis. These techniques offer high selectivity and sensitivity, allowing for the precise measurement of the herbicide in diverse matrices such as soil, water, and plant tissues. jst.go.jp

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the trace analysis of this compound in environmental and biological samples due to its exceptional sensitivity and specificity. jst.go.jpcontractlaboratory.com This method is capable of detecting the herbicide at sub-parts-per-billion levels. nih.gov For instance, in surface water analysis, the sample is first acidified and enriched on a solid-phase extraction (SPE) cartridge, such as an RP C18-cartridge. epa.gov The this compound is then eluted, and the final concentration is determined by LC-MS/MS. epa.gov This technique demonstrates excellent specificity by monitoring the transition of a specific parent ion to a daughter ion. epa.gov

An optimized QuEChERS method combined with LC-MS/MS has been validated for determining This compound-methyl (B1676312) in wheat grain and straw. researchgate.net This approach achieves low limits of quantitation (LOQ), making it suitable for regulatory monitoring. researchgate.net Studies have demonstrated that LC-MS/MS methods can achieve LOQs as low as 0.005 µg/L in water and 0.01 mg/kg in wheat matrices. epa.govresearchgate.net

| Matrix | Method | LOQ | Average Recovery (%) | RSD (%) | Reference |

| Surface Water | LC-MS/MS | 0.005 µg/L | 70-120% | ≤20% | epa.gov |

| Wheat Grain | LC-MS/MS | 0.01 mg/kg | 74-98% | 1-11% | researchgate.net |

| Wheat Straw | LC-MS/MS | 0.01 mg/kg | 74-98% | 1-11% | researchgate.net |

| Soil | ESI LC/MS/MS | 0.2 µg/kg | Not Specified | Not Specified | nih.govacs.org |

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the determination of this compound residues. jst.go.jpnih.gov Depending on the matrix and required sensitivity, HPLC systems can be equipped with various detectors, including Photodiode Array (PAD) or UV detectors. academicjournals.orgepa.gov For the analysis of soil samples, HPLC methods have been developed to quantify this compound residues following extraction and clean-up procedures. nih.govacademicjournals.org

While highly effective, the sensitivity of HPLC can be compared to other methods. For example, one study compared HPLC with a lentil seed bioassay for analyzing metsulfuron-methyl (B1676535) (a related sulfonylurea) in wheat field soil. nih.govresearchgate.net The bioassay was found to be more sensitive, capable of detecting residues for a longer period after application than the HPLC method. nih.govresearchgate.net At the recommended application rate, the bioassay detected residues up to 30 days, whereas HPLC could not detect them after 15 days. nih.govresearchgate.net This suggests that while HPLC provides precise quantification, complementary methods may be needed for detecting phytotoxic traces at very low concentrations. nih.gov

| Technique | Analyte | Matrix | Detection Limit/Period | Calculated Half-life | Reference |

| HPLC | Metsulfuron-methyl | Surface Soil | Not detectable at 15 days | 6.3-7.8 days | nih.govresearchgate.net |

| Bioassay | Metsulfuron-methyl | Surface Soil | Detectable up to 30 days | 17.5 days | nih.govresearchgate.net |

Sample Preparation and Extraction Procedures

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach that has been widely adopted and optimized for pesticide residue analysis, including this compound. technologynetworks.comquechers.eu The procedure involves an initial extraction with a solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts. quechers.eu A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents to remove interfering co-extractives like lipids and pigments. restek.com

For the analysis of this compound-methyl in wheat grain and straw, an optimized QuEChERS method has been successfully validated. researchgate.net The validation data from such studies demonstrate high average recoveries and low relative standard deviations (RSDs), confirming the method's reliability. researchgate.net

| Matrix | Spiking Levels (mg/kg) | Average Recovery (%) | RSDs (%) | Reference |

| Wheat Grain & Straw | 0.01, 0.02, 0.05, 0.1, 1 | 74-98% | 1-11% | researchgate.net |

Several extraction techniques have been evaluated for their efficiency in quantifying this compound-methyl from soil and crop samples. A comparative study assessed various methods, including Ultrasonic Assisted Extraction (UAE), Matrix Solid Phase Dispersion (MSPD), Microwave Assisted Extraction (MAE), and Liquid-Solid Extraction (LSE), for the recovery of this compound-methyl from soil and wheat samples. researchgate.net

Ultrasonic Assisted Extraction (UAE) is recognized as an efficient and environmentally friendly technology. nih.gov It utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, allowing for faster extraction with less solvent and at lower temperatures, which is beneficial for thermally unstable compounds. nih.govnih.govscience.gov The process involves optimizing parameters such as ultrasonic power, temperature, time, and solvent type to maximize recovery. nih.gov Research indicates that UAE is a greener and more efficient method for determining herbicide residues in matrices like soil and rice. researchgate.net

While detailed comparative data for all techniques for this compound specifically is limited in the provided search results, the literature consistently points to the advantages of modern techniques like UAE over conventional methods in terms of efficiency and environmental impact. researchgate.netnih.gov

Molecular Diagnostics for Herbicide Resistance Detection

The evolution of herbicide resistance in weed populations is a significant threat to crop production. Molecular diagnostics provide rapid and precise tools for identifying the genetic basis of resistance to herbicides like this compound, which inhibits the acetolactate synthase (ALS) enzyme. researchgate.netmdpi.com

Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). mdpi.com TSR often results from single nucleotide polymorphisms (point mutations) in the gene encoding the target enzyme, in this case, the ALS gene. mdpi.comportlandpress.com For example, a Trp-574-Leu amino acid substitution in the ALS gene has been identified in black-grass (Alopecurus myosuroides) populations, conferring a high level of resistance to this compound-methyl. mdpi.com

NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced herbicide metabolism, often mediated by enzymes like cytochrome P450 monooxygenases (P450s). nih.gov

Advanced molecular techniques are employed to detect these resistance mechanisms:

DNA Sequencing: This method is used to identify specific mutations in the ALS gene that are known to confer resistance. contractlaboratory.commdpi.com

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR): These techniques can be designed to specifically detect known resistance alleles within a weed population. contractlaboratory.com

SNaPshot Primer Extension Kit: This is a multiplexable method used for genotyping and characterizing known allelic variants in genes like ALS and ACCase, which are targets for different herbicide groups. researchgate.net

Transcriptome Sequencing (RNA-Seq): This powerful technology helps identify genes associated with NTSR by comparing gene expression between resistant and susceptible plants, highlighting upregulated genes involved in metabolic pathways. nih.gov

These diagnostic tools are crucial for implementing effective weed management strategies and delaying the further evolution of herbicide resistance. contractlaboratory.comportlandpress.com

Gene Sequencing Approaches for Target-Site Mutations

Target-site resistance (TSR) is a primary mechanism of herbicide resistance, often resulting from single nucleotide polymorphisms (SNPs) in the gene encoding the target protein. In the case of this compound, an acetolactate synthase (ALS) inhibitor, mutations in the ALS gene can prevent the herbicide from binding to its target enzyme, thereby rendering the plant resistant.

Gene sequencing is a fundamental tool for identifying these resistance-conferring mutations. Studies have successfully employed this technique to pinpoint specific amino acid substitutions in the ALS enzyme of various weed species. For instance, a Pro-197-Tyr mutation in the ALS gene has been identified as conferring broad-spectrum resistance to ALS-inhibiting herbicides in Alopecurus aequalis. nih.gov Similarly, a Trp-574-Leu substitution in the ALS gene was found to be a primary reason for this compound-methyl resistance in a black-grass (Alopecurus myosuroides) population. mdpi.com In another study on Amaranthus retroflexus, a rare Ala-205-Val mutation in the ALS gene was associated with resistance to nicosulfuron (B1678754), another ALS inhibitor. mdpi.com

However, investigations into some this compound-resistant weed populations have revealed the absence of known ALS gene mutations. mdpi.comnih.gov For example, sequencing of the ALS gene in a resistant Bromus japonicus population did not detect any of the mutations commonly associated with resistance, suggesting the involvement of non-target-site resistance mechanisms. mdpi.comnih.gov

Table 1: Examples of Target-Site Mutations Conferring Resistance to ALS-Inhibiting Herbicides

| Weed Species | Herbicide(s) | Gene | Mutation | Reference(s) |

| Alopecurus aequalis | This compound-methyl, Fenoxaprop-P-ethyl | ALS1 | Pro-197-Tyr | nih.gov |

| Alopecurus myosuroides | This compound-methyl | ALS | Trp-574-Leu | mdpi.com |

| Amaranthus retroflexus | Nicosulfuron, Fomesafen | ALS | Ala-205-Val | mdpi.com |

Transcriptome Sequencing (RNA-Seq) for Metabolic Resistance Gene Identification

Non-target-site resistance (NTSR), particularly enhanced metabolic resistance (EMR), is an increasingly prevalent and complex mechanism of herbicide resistance. EMR involves the rapid detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). Transcriptome sequencing, or RNA-Seq, has become a powerful tool for identifying the genes that are differentially expressed in resistant versus susceptible weed populations, providing insights into the metabolic pathways involved in herbicide detoxification. mdpi.comnih.govfrontiersin.org

Several studies have utilized RNA-Seq to investigate metabolic resistance to this compound. In a study on Alopecurus aequalis, RNA-Seq analysis identified 17 contigs that were consistently highly expressed in resistant plants, including four P450 genes, two GST genes, and two glucosyltransferase (GT) genes. frontiersin.orgnih.gov Similarly, in Beckmannia syzigachne, RNA-Seq identified a cytochrome P450 gene (CYP86B1) and three GST genes (GST-T3, GST-U6, and GST-U14) with higher expression in a this compound-resistant biotype. nih.gov Research on Aegilops tauschii also implicated P450s and GSTs in enhanced this compound metabolism, with RNA-Seq and subsequent validation identifying eight P450s and six GSTs that were stably upregulated in resistant plants. nih.govacs.orgbohrium.com

A comprehensive study on Bromus japonicus integrated Isoform Sequencing (Iso-Seq) and RNA-Seq to identify candidate genes associated with NTSR. mdpi.comnih.gov This approach led to the identification of ten consistently upregulated genes in the resistant population, including three P450s (CYP71C4, CYP90D2, and CYP72A15), two GSTs, and a glycosyltransferase. mdpi.com

Table 2: Candidate Genes Identified via RNA-Seq Involved in this compound Metabolic Resistance

| Weed Species | Gene Family | Specific Genes Identified | Reference(s) |

| Alopecurus aequalis | Cytochrome P450s, GSTs, GTs, ABC Transporters | Multiple contigs identified | frontiersin.orgnih.gov |

| Beckmannia syzigachne | Cytochrome P450, GSTs | CYP86B1, GST-T3, GST-U6, GST-U14 | nih.gov |

| Aegilops tauschii | Cytochrome P450s, GSTs, GTs, Peroxidases, Aldo-keto reductase | 8 P450s, 6 GSTs, 2 GTs, 4 Peroxidases, 1 AKR | nih.govacs.orgbohrium.com |

| Bromus japonicus | Cytochrome P450s, GSTs, GTs, ABC Transporters | CYP71C4, CYP90D2, CYP72A15, 2 GSTs, 1 GT, 2 ABC Transporters | mdpi.comnih.gov |

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Validation

Following the identification of candidate genes through RNA-Seq, quantitative reverse transcription PCR (qRT-PCR) is an essential next step for validating their differential expression. mdpi.comknu.ac.krnih.gov This technique allows for the precise measurement of mRNA levels, confirming whether the identified genes are indeed upregulated in resistant individuals compared to their susceptible counterparts.

In the aforementioned studies on this compound resistance, qRT-PCR was consistently used to validate the RNA-Seq findings. For example, in the Alopecurus aequalis study, the expression levels of the 17 candidate contigs were confirmed to be higher in the resistant population through qRT-PCR. nih.gov Similarly, in Beckmannia syzigachne, qRT-PCR confirmed the overexpression of the identified P450 and GST genes in resistant plants. nih.gov The investigation into Aegilops tauschii also utilized qRT-PCR to validate the stable upregulation of the identified P450s, GSTs, and other detoxification-related genes. nih.govacs.org

The study on Bromus japonicus employed qRT-PCR to verify the expression patterns of 21 differentially expressed genes, confirming that 10 of these, including the three P450s and two GSTs, were constitutively upregulated in resistant plants. mdpi.comnih.gov The fold change in gene expression, often calculated using the 2-ΔΔCT method, provides a quantitative measure of the upregulation, solidifying the link between these genes and metabolic resistance. mdpi.com

Table 3: Validation of Gene Expression by qRT-PCR in this compound-Resistant Weeds

| Weed Species | Validated Genes | Key Findings | Reference(s) |

| Alopecurus aequalis | 17 contigs including P450s, GSTs, GTs, ABC transporters | Consistently higher expression in resistant plants. | nih.gov |

| Beckmannia syzigachne | CYP86B1, GST-T3, GST-U6, GST-U14 | Expression of CYP86B1 was over 3 times higher in resistant individuals. GST-U6 expression was up to 142.3 times higher. | nih.gov |

| Aegilops tauschii | 8 P450s, 6 GSTs, 2 GTs, 4 peroxidases, 1 AKR | Stably upregulated in resistant plants. | nih.govacs.org |

| Bromus japonicus | 21 differentially expressed genes | 10 genes, including 3 P450s and 2 GSTs, were constitutively upregulated in resistant plants. | mdpi.comnih.gov |

Development of Molecular Biomarkers for Early Detection of Resistance

The early detection of herbicide resistance in weed populations is critical for implementing proactive and effective management strategies. Molecular biomarkers offer a promising avenue for achieving this by enabling the rapid identification of resistance before widespread field failure occurs. nih.gov

Research into the development of biomarkers for this compound resistance is an emerging field. A recent study focused on black-grass (Alopecurus myosuroides) explored the potential of using RNA and protein biomarkers to detect enhanced metabolic resistance (EMR) to both this compound-methyl and fenoxaprop-ethyl. nih.gov The study identified three proteins, AmGSTF1, AmGSTU2, and AmOPR1, as differential biomarkers of EMR towards these herbicides. nih.gov The constitutive expression of these biomarkers was found to be a reliable indicator of resistance, suggesting their potential for use in diagnostic tools for on-farm testing and monitoring of uncharacterized black-grass populations. nih.gov The development of such biomarkers represents a significant step towards more robust and predictive resistance management. nih.gov

Contemporary Research Challenges and Future Perspectives

Strategies for Sustainable Management of Mesosulfuron Resistance

The evolution of herbicide resistance in weed populations poses a significant threat to the long-term efficacy of this compound. Resistance mechanisms are primarily categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): This mechanism involves alterations in the target enzyme, acetolactate synthase (ALS), which this compound inhibits. Specific point mutations in the ALS gene, such as the Pro-197-Ala or Pro-197-Thr substitutions, have been identified in weed species like Alopecurus aequalis and Alopecurus myosuroides, conferring high levels of resistance to this compound and other ALS inhibitors bioone.orgcambridge.orgnih.govrothamsted.ac.ukcabidigitallibrary.orgagriculturejournals.cz. ALS gene overexpression has also been implicated nih.gov.